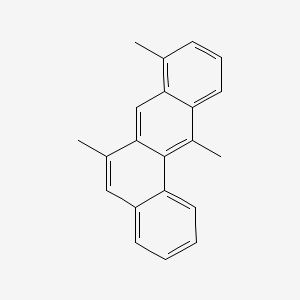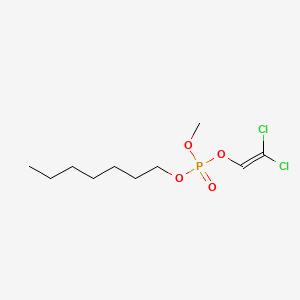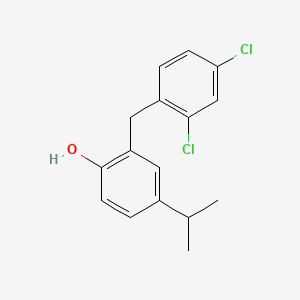
2-(2',4'-Dichlorobenzyl)-4-isopropylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol is a chemical compound known for its antiseptic properties. It is commonly used in various over-the-counter products for the treatment of mouth and throat infections due to its ability to kill bacteria and viruses . This compound is also known for its role in the formulation of throat lozenges and other medicinal products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol typically involves the chlorination of benzyl alcohol derivatives. One common method is the selective ammoxidation of dichlorobenzyl chloride, which can be achieved at relatively low temperatures . This process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol often involves the use of large-scale reactors and continuous flow processes. The chlorination reactions are carefully controlled to minimize the formation of by-products and to maximize the efficiency of the process . The final product is then purified using various techniques such as distillation and crystallization to ensure its quality and consistency .
化学反应分析
Types of Reactions
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives and phenolic compounds, which have applications in different fields such as pharmaceuticals and agrochemicals .
科学研究应用
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol involves its ability to disrupt the cell membranes of bacteria and viruses, leading to their death . The compound targets specific proteins and enzymes within the microbial cells, inhibiting their function and preventing the replication of the pathogens . This action is facilitated by the compound’s chemical structure, which allows it to interact with the lipid bilayers of the cell membranes .
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in similar applications.
2,4-Dichlorobenzoyl chloride: Used in the synthesis of various chemical compounds and has similar reactivity.
Amylmetacresol: Often used in combination with 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol in throat lozenges.
Uniqueness
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol is unique due to its specific combination of antiseptic properties and its ability to be used in a wide range of applications, from medicinal products to industrial formulations . Its chemical structure allows for versatile reactivity, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
23802-17-7 |
|---|---|
分子式 |
C16H16Cl2O |
分子量 |
295.2 g/mol |
IUPAC 名称 |
2-[(2,4-dichlorophenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C16H16Cl2O/c1-10(2)11-4-6-16(19)13(7-11)8-12-3-5-14(17)9-15(12)18/h3-7,9-10,19H,8H2,1-2H3 |
InChI 键 |
GNWIPUAQJKQQAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


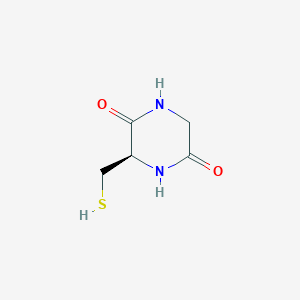
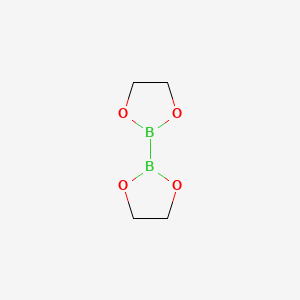
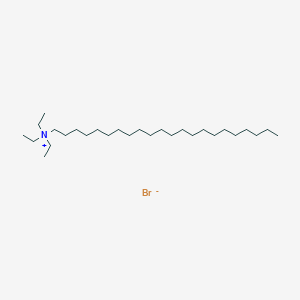
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

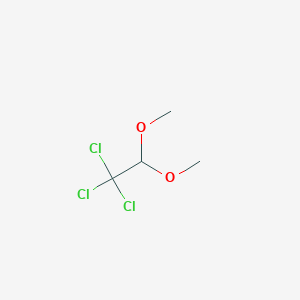

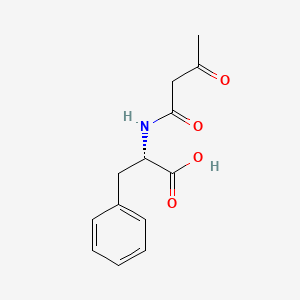
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
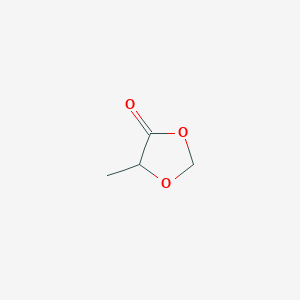
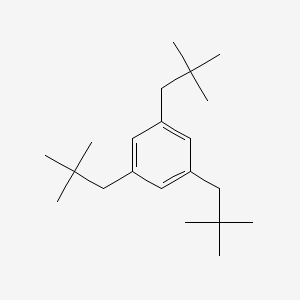
![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
